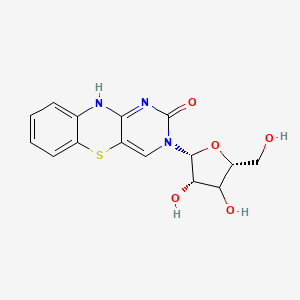

Tricyclic cytosine tC

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O5S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |

InChI |

InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |

InChI Key |

SRXXFIYNNTZZBB-WHQNPHMOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tricyclic Cytosine (tC) and its Analogs

Tricyclic cytosine (tC) is a fluorescent nucleobase analog that has garnered significant attention within the scientific community for its utility as a probe in nucleic acid research.[1][2][3] Its unique photophysical properties and minimal structural perturbation to DNA and RNA make it an invaluable tool for studying nucleic acid structure, dynamics, and interactions with other molecules.[1][4][5] This guide provides a comprehensive overview of tC and its derivatives, focusing on their properties, applications, and the methodologies for their use.

Core Properties of Tricyclic Cytosine (tC)

Tricyclic cytosine and its analogs, such as tCO and tCnitro, are distinguished by their rigid, extended aromatic system which imparts favorable fluorescent characteristics.[4][5][6] A key advantage of tC is that its fluorescence is not significantly quenched upon incorporation into DNA or RNA, a common issue with many other fluorescent base analogs.[4][5] This allows for the direct and sensitive monitoring of nucleic acid behavior in various states.[6]

Structurally, tC is a cytosine analog that maintains the Watson-Crick hydrogen bonding face, allowing it to pair with guanine (B1146940) with minimal disruption to the nucleic acid duplex.[7] Incorporation of tC into an oligonucleotide can even increase the melting temperature (Tm) of the duplex by an average of 3°C, indicating a stabilizing effect.[5][6][7]

Photophysical Characteristics

The fluorescence of tC and its derivatives is central to their application. These properties are summarized in the tables below.

| Compound | Excitation Max (λexc) | Emission Max (λem) | Molar Absorptivity (ε) | Notes |

| tC | 385 - 395 nm[6][8] | 505 nm[6][8] | - | |

| tCO | 365 nm[6] | 460 nm[6] | 9000 M-1 cm-1[6] | Average brightness is almost double that of tC.[6] |

| 8-DEA-tC | - | - | - | Exhibits up to a 20-fold fluorescence enhancement in duplex DNA.[9][10] |

| Compound | System | Quantum Yield (Φem) | Fluorescence Lifetime (τ) |

| tC | Free Nucleoside | - | 3.2 ns[7] |

| tC | Single-stranded DNA | 0.17 - 0.24[6][7] | ~5.7 ns[6][7] |

| tC | Double-stranded DNA | 0.16 - 0.21[7] | ~6.3 ns[6] |

| tCO | Double-stranded DNA | ~0.2[10] | ~4.1 ns[6] |

| 8-DEA-tC | Free Nucleoside | 0.006[9][10] | - |

| 8-DEA-tC | Single-stranded DNA | 0.01 - 0.03[9] | - |

| 8-DEA-tC | Double-stranded DNA | up to 0.12[9] | - |

Experimental Protocols

While detailed, step-by-step protocols are proprietary or specific to individual research labs, the general methodologies for the synthesis and application of tC are well-established.

Synthesis of tC Phosphoramidite (B1245037):

The synthesis of the tC phosphoramidite, the monomer used for incorporation into oligonucleotides via solid-phase synthesis, is described as a straightforward process that takes approximately 8 days.[1][2] The procedure involves multi-step organic synthesis to construct the tricyclic ring system and then convert it into the phosphoramidite form compatible with automated DNA synthesizers.[1][2] Re-optimized synthetic routes have been developed to improve yields and tolerate a wider range of functional groups for creating tC derivatives.[5]

Oligonucleotide Incorporation and Purification:

Once the tC phosphoramidite is synthesized, its incorporation into a desired oligonucleotide sequence is a standard procedure using automated solid-phase DNA synthesis.[1][2] The subsequent purification of the tC-labeled oligonucleotide typically takes an additional day and can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).[1][2]

Applications in Research

The unique properties of tC and its analogs make them powerful tools for a variety of applications in molecular biology and biophysics.

DNA and RNA Structural Analysis:

Due to its minimal structural perturbation, tC is an excellent probe for investigating the local environment within a nucleic acid duplex.[1][4] Changes in its fluorescence can report on conformational changes in DNA and RNA.[6]

Monitoring Molecular Interactions:

The sensitivity of tC's fluorescence to its microenvironment allows for the monitoring of interactions between nucleic acids and proteins, such as DNA polymerases.[6]

Fluorescence Resonance Energy Transfer (FRET):

tC and its derivatives are well-suited as FRET donors.[6] For instance, tC has been used as a FRET donor in pairs with rhodamine and Alexa-555.[6] The tCO (donor) and tCnitro (a non-fluorescent acceptor) pair is particularly useful for measuring distances within nucleic acid structures.[6]

Fluorescence Anisotropy:

tC and tCO are excellent probes for monitoring the motion of nucleic acid helical structures through fluorescence anisotropy studies.[6]

Visualizations

References

- 1. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe. | Department of Chemistry [chem.ox.ac.uk]

- 4. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Advent of Tricyclic Cytosine: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclic cytosine (tC) and its derivatives have emerged as a significant class of fluorescent nucleobase analogues. Their unique photophysical properties, coupled with a minimal structural perturbation to nucleic acid structures, have established them as invaluable tools in molecular biology and biotechnology. This technical guide provides an in-depth overview of the discovery, synthesis, and diverse applications of tricyclic cytosine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.

Discovery and Properties of Tricyclic Cytosine (tC)

First developed as a tool to stabilize double-stranded nucleic acids, tricyclic cytosine (tC) was later discovered to possess unique fluorescent properties. Unlike many fluorescent nucleobase analogues that are quenched when incorporated into DNA or RNA, tC and its analogue, tCO, maintain their fluorescence in duplex structures. This makes them exceptional probes for studying nucleic acid structure, dynamics, and interactions. The incorporation of a single tC molecule can increase the melting temperature (Tm) of a 10-mer DNA duplex by an average of 3°C.

The family of tricyclic cytosine analogues, including tC, tCO, and tCnitro, exhibit distinct photophysical properties. tC and tCO are brightly fluorescent, while tCnitro is virtually non-fluorescent under normal conditions. These characteristics make them suitable for a range of applications, including Förster Resonance Energy Transfer (FRET) studies, where tCO often serves as an ideal donor.

Photophysical and Chemical Properties

The key photophysical and chemical data for tricyclic cytosine and its common analogues are summarized in the tables below. This data is essential for designing experiments and interpreting results.

| Property | Tricyclic Cytosine (tC) | tCO[1] |

| Excitation Maximum (λexc) | 375 nm | 365 nm[1] |

| Emission Maximum (λem) | 505 nm | 460 nm[1] |

| Extinction Coefficient (ε) | 4000 M-1cm-1 | 9000 M-1cm-1[1] |

| Quantum Yield (Φ) | 0.2 | ~0.2[2] |

| Molecular Weight | 349.36 g/mol | Not specified |

| Chemical Formula | C15H15N3O5S | Not specified |

| Purity (typical) | ≥95% (HPLC) | Not specified |

| Storage Conditions | Store at -20°C | Not specified |

| Solubility | Soluble to 100 mM in DMSO | Not specified |

Synthesis of Tricyclic Cytosine Analogues

The synthesis of tricyclic cytosine and its derivatives has been a subject of refinement to improve yields and accommodate a variety of functional groups. The general strategies for the synthesis of tC and tCO are outlined below, with detailed experimental protocols provided in the subsequent section.

General Synthetic Schemes

The synthesis of tC and tCO analogues involves multi-step chemical reactions starting from protected deoxyuridine derivatives. The core of the synthesis involves the formation of a secondary amine followed by a ring-closing reaction to form the tricyclic structure.

Caption: Overview of the synthetic pathways for tCO and tC analogues.

Detailed Experimental Protocols

The following protocols are based on established and optimized methods for the synthesis of tC and tCO analogues.

This protocol describes a re-optimized route that provides adequate yields for various tCO derivatives.

-

Activation of the O4 Position: Start with 3′,5′-di-O-acetyl-5-bromo-2′-deoxyuridine. Activate the O4 position using Appel chemistry (triphenylphosphine and carbon tetrachloride) to convert it to a 4-chloro intermediate.

-

Formation of the Secondary Amine: The 4-chloro intermediate is used in situ for a nucleophilic aromatic substitution (SNAr) reaction with substituted 2-aminophenols in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step yields the corresponding secondary amines.

-

Ring Closure: The final step involves an intramolecular SNAr reaction to close the third ring, forming the tricyclic tCO framework.

Yields for this protocol vary depending on the substituents:

-

Step 2 (Secondary Amine Formation): 20% - 61% over two steps for various derivatives.[2]

-

Step 3 (Ring Closure): 3% - 53% for various derivatives.[2]

This re-optimized route significantly improves the overall yield of tC analogues.

-

Synthesis of the 4-Thiophenol Intermediate: The synthesis starts with the preparation of 3′,5′-di-O-toluoyl-4-(3-methoxy-4-nitrophenyl)thio-2′-deoxyuridine.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Cyclization: The intermediate undergoes cyclization to form the tricyclic ring system.

-

2'-Deoxyribosylation and Deprotection: The final steps involve 2'-deoxyribosylation followed by the removal of the toluoyl protecting groups using methoxide (B1231860) to yield the final tC analogue.

Overall yield for this optimized route:

-

The overall yield for the synthesis of the parent tC was substantially improved from 10-15% to 43%.[2]

Applications in Research and Drug Development

The unique properties of tricyclic cytosine have led to its widespread use as a fluorescent probe in various biological studies.

Probing Nucleic Acid Structure and Dynamics

Due to their minimal structural perturbation, tC and its analogues can be incorporated into DNA and RNA to study:

-

Hybridization and Melting: The change in fluorescence upon duplex formation can be used to monitor DNA and RNA hybridization in real-time.

-

Conformational Changes: tC can report on local conformational changes within nucleic acid structures.

-

Nucleic Acid-Protein Interactions: The fluorescence of tC can be sensitive to its local environment, providing a means to study the binding of proteins to DNA and RNA.

Cellular Imaging

Tricyclic cytosine is a fluorescent cytosine analog used for imaging RNA in living cells. This allows for the investigation of RNA synthesis, degradation, and trafficking at the single-cell level when combined with confocal imaging.

Caption: Workflow for the application of tC in cellular RNA imaging.

Conclusion

Tricyclic cytosine and its derivatives represent a powerful class of fluorescent nucleobase analogues. Their development has provided researchers with sophisticated tools to investigate the intricate world of nucleic acids. The continuous refinement of their synthesis and the expansion of their applications promise to yield further insights into fundamental biological processes and to aid in the development of novel therapeutic strategies. The straightforward synthesis of the tC phosphoramidite (B1245037) now allows for its incorporation into oligonucleotides using standard solid-phase synthesis, making this valuable probe accessible to a wider research community.[3][4] The total synthesis of the tC phosphoramidite takes approximately 8 days, with an additional day for incorporation and purification.[3]

References

- 1. glenresearch.com [glenresearch.com]

- 2. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]

The Tricyclic Cytosine Analog tC: A Technical Guide to its Fluorescent Properties and Applications in Nucleic Acid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tricyclic cytosine analog, tC (1,3-diaza-2-oxophenothiazine), has emerged as a powerful fluorescent tool in the study of nucleic acids. Its unique photophysical properties, including a high and environmentally insensitive fluorescence quantum yield, make it an exceptional probe for investigating the structure, dynamics, and interactions of DNA and RNA. This technical guide provides a comprehensive overview of tC, including its quantitative photophysical data, detailed experimental protocols for its synthesis and application, and visualizations of key experimental workflows.

Core Properties of tC

tC is a fluorescent nucleobase analog that closely mimics the structure and base-pairing properties of natural cytosine.[1][2][3][4] Unlike many other fluorescent base analogs, such as 2-aminopurine (B61359) (2-AP), the fluorescence of tC is not significantly quenched when incorporated into DNA or RNA duplexes.[1][5][6] This remarkable feature, combined with its minimal perturbation of the nucleic acid structure, makes tC a robust and reliable probe for a wide range of applications.[1][2][7][8]

Photophysical Characteristics

The fluorescence of tC is characterized by a significant Stokes shift, with an absorption maximum around 395 nm and an emission maximum around 505 nm.[3][9] This allows for selective excitation of tC without interference from the natural DNA bases.[1] The quantum yield of tC is consistently high, typically around 0.2, and remains stable across different neighboring base contexts in both single- and double-stranded DNA.[1][3][5][10] Its fluorescence lifetime is in the range of 5-7 ns, making it well-suited for time-resolved fluorescence measurements.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical properties of tC and its common derivatives, tCO and tCnitro.

| Compound | Environment | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| tC | Free in solution | ~375 | ~505 | 0.13 - 0.2 | 3.2 |

| Single-stranded DNA | ~395 | ~505 | 0.17 - 0.24 | 5.3 - 6.9 (avg. 5.7) | |

| Double-stranded DNA | ~395 | ~505 | 0.16 - 0.21 | 5.3 - 6.9 (avg. 6.3) | |

| tCO | Free in solution | ~365 | ~450 | 0.30 | - |

| Double-stranded DNA | ~365 | ~450 | 0.17 - 0.27 | ~4.1 | |

| tCnitro | - | ~440 | Non-emissive | - | - |

Data compiled from multiple sources.[1][3][5][9][11][12]

Experimental Protocols

Synthesis of tC Phosphoramidite (B1245037)

The synthesis of the tC phosphoramidite is a crucial step for its incorporation into oligonucleotides via automated solid-phase synthesis.[2][13][14] The total synthesis typically takes around 8 days.[2]

Key Steps:

-

Synthesis of the tC nucleobase: This involves the condensation of 2,4-dihydroxy-5-bromopyrimidine with 2-aminothiophenol.[3]

-

Glycosylation: The tC base is then coupled to a protected deoxyribose sugar.

-

Protection of the 5'-hydroxyl group: A dimethoxytrityl (DMT) group is added to the 5'-hydroxyl position.

-

Phosphitylation: The final step involves the addition of the phosphoramidite moiety to the 3'-hydroxyl group.

A detailed, step-by-step protocol can be found in the work by Sandin et al. (2007).[4]

Incorporation of tC into Oligonucleotides

tC is incorporated into DNA and RNA sequences using standard phosphoramidite chemistry on an automated synthesizer.[2][15][16]

Methodology:

-

The synthesized tC phosphoramidite is dissolved in anhydrous acetonitrile.

-

The solution is placed on a port of the DNA/RNA synthesizer.

-

The desired oligonucleotide sequence, including the position of tC, is programmed into the synthesizer.

-

Standard synthesis cycles are used, with a potentially extended coupling time for the tC monomer to ensure high incorporation efficiency.[16][17]

-

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures.

-

The final product is purified, typically by HPLC.

Applications and Experimental Workflows

The unique properties of tC make it a versatile tool for a variety of fluorescence-based assays.

Fluorescence Resonance Energy Transfer (FRET)

tC and its derivatives are excellent candidates for FRET studies to measure intramolecular and intermolecular distances.[1][9][18][19] The pair tCO (donor) and tCnitro (acceptor) represents the first all-nucleobase FRET pair.[9][18][19]

Fluorescence Anisotropy

The rigid incorporation of tC into the DNA helix makes it an excellent probe for fluorescence anisotropy measurements to study molecular rotation and binding events.[1][9]

Fluorescence Quenching

While tC's fluorescence is generally stable, it can be quenched by specific interactions, such as protonation in i-motif structures, allowing for the development of pH-sensitive probes.[20]

Conclusion

The tricyclic cytosine analog tC and its derivatives represent a significant advancement in the field of fluorescent nucleic acid probes. Their exceptional photophysical properties, coupled with their ability to mimic natural cytosine with minimal structural perturbation, provide researchers with a powerful and reliable tool for a wide array of applications. From detailed structural analysis using FRET to the real-time monitoring of biomolecular interactions through fluorescence anisotropy, tC offers unparalleled opportunities to unravel the complexities of nucleic acid biology. This guide provides the foundational knowledge and protocols to effectively integrate tC into your research endeavors.

References

- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]

- 4. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe. | Department of Chemistry [chem.ox.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 7. Characterization and use of tricyclic fluorescent nucleic acid base analogues [research.chalmers.se]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, oligonucleotide incorporation and fluorescence properties in DNA of a bicyclic thymine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Characterization of nucleobase analogue FRET acceptor tCnitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Unlocking Cellular Secrets: A Technical Guide to the Quantum Yield of Tricyclic Cytosine (tC) in DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the photophysical properties of tricyclic cytosine (tC), a fluorescent nucleobase analog that has emerged as a powerful tool for probing DNA structure, dynamics, and interactions. A key parameter governing its utility is its fluorescence quantum yield (Φf), which remarkably remains high and stable upon incorporation into DNA, a stark contrast to many other fluorescent base analogs that suffer from quenching in the stacked environment of the DNA helix. This guide provides a comprehensive overview of the quantum yield of tC in various DNA contexts, details the experimental protocols for its measurement, and presents visual workflows to aid in experimental design.

Quantitative Analysis of tC Quantum Yield

The fluorescence quantum yield of tC is a measure of its efficiency in emitting a photon after absorbing one. A high quantum yield is desirable for sensitive detection in various biochemical and biophysical assays. The data presented below, compiled from multiple studies, highlights the remarkable stability of tC's fluorescence, largely independent of its sequence context and whether it is in single- or double-stranded DNA.

| DNA Context | Quantum Yield (Φf) Range | Average Quantum Yield (Φf) | Reference |

| Single-stranded DNA (ssDNA) | 0.17 - 0.24 | 0.21 | [1][2] |

| Double-stranded DNA (dsDNA) | 0.16 - 0.21 | 0.19 | [1][2] |

| Monomeric forms (KtC, tCnuc) | ~0.2 | Not Applicable | [1] |

Table 1: Quantum Yield of Tricyclic Cytosine (tC) in Different DNA Environments. The data demonstrates the consistently high quantum yield of tC, with only a slight decrease observed upon hybridization to form a duplex.

The identity of the bases flanking tC has a negligible effect on its quantum yield, a unique and advantageous property among fluorescent base analogs.[1][3] This stability makes tC a reliable reporter for a wide range of applications, as its brightness is not significantly modulated by the local DNA sequence.

For comparison, a related analog, tCO, also exhibits a high and relatively stable quantum yield in double-stranded DNA, ranging from 0.17 to 0.27.[2] However, some derivatives of tC have been specifically designed to exhibit changes in their quantum yield in response to their environment, offering a "turn-on" fluorescence signal upon DNA duplex formation.[4][5] For instance, the 8-diethylamino-tC (8-DEA-tC) analog shows up to a 20-fold increase in its quantum yield when it is correctly base-paired in a DNA duplex compared to its free nucleoside form.[4][5]

Experimental Protocols

Accurate determination of the fluorescence quantum yield is crucial for the reliable application of tC as a molecular probe. The following sections outline the key experimental methodologies cited in the literature.

Sample Preparation: Oligonucleotide Synthesis with tC Incorporation

The foundation of any study involving tC is the successful incorporation of the tC phosphoramidite (B1245037) into a DNA oligonucleotide of the desired sequence.

-

Protocol: The synthesis is typically performed using standard automated solid-phase DNA synthesis protocols.[6] The tC phosphoramidite is commercially available and can be incorporated at any desired position within the oligonucleotide sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Purification is then carried out, commonly by high-performance liquid chromatography (HPLC), to ensure a homogenous sample of the tC-labeled DNA.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of tC in DNA is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Reference Standard: A commonly used standard is 9,10-diphenylanthracene (B110198) in degassed ethanol, which has a known quantum yield of 0.95.[1][7]

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.[1]

-

Protocol:

-

Prepare solutions of the tC-containing oligonucleotide and the reference standard with identical absorbance at the excitation wavelength. This ensures that both solutions absorb the same number of photons.

-

Record the fluorescence emission spectrum of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength for tC is typically around 385-395 nm.[2][8]

-

Integrate the area under the emission spectra for both the sample (Isample) and the reference (Iref).

-

Measure the absorbance of the sample (Asample) and the reference (Aref) at the excitation wavelength.

-

Measure the refractive index of the solvents used for the sample (nsample) and the reference (nref).

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

-

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime measurements provide complementary information to steady-state quantum yield data and can reveal details about the excited-state dynamics of tC.

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method for measuring fluorescence lifetimes in the nanosecond range.[1]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a pulsed diode laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Protocol:

-

The tC-containing DNA sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s) (τ). The fluorescence lifetime of tC in single-stranded DNA is approximately 5.7 ns, and in double-stranded DNA, it is around 6.3 ns.[2]

-

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Figure 1: A comprehensive workflow illustrating the key stages from oligonucleotide design to the determination of fluorescence quantum yield and lifetime for tC-containing DNA.

Figure 2: A logical diagram illustrating the inputs and the formula used for the calculation of the relative fluorescence quantum yield of tricyclic cytosine.

Conclusion

Tricyclic cytosine stands out as a superior fluorescent probe for DNA studies due to its high and remarkably stable quantum yield within the DNA helix. This property, combined with its minimal perturbation to DNA structure, makes it an invaluable tool for a wide array of applications, including the study of DNA-protein interactions, DNA conformational changes, and the development of novel diagnostic assays. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to confidently employ tC in their investigations, paving the way for new discoveries in molecular biology and drug development.

References

- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 8. medchemexpress.com [medchemexpress.com]

The Structural Impact of Tricyclic Cytosine (tC) Incorporation in Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and thermodynamic consequences of incorporating the fluorescent nucleobase analogue, tricyclic cytosine (tC), into DNA and RNA oligonucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows to support researchers in the fields of molecular biology, chemical biology, and therapeutic oligonucleotide development.

Introduction: The Role of Modified Oligonucleotides

Chemically modified oligonucleotides are indispensable tools in modern molecular biology and drug development. Modifications are introduced to enhance properties such as nuclease resistance, binding affinity, and cellular uptake. Fluorescent nucleobase analogues, in particular, serve as powerful probes for investigating nucleic acid structure, dynamics, and interactions without significantly perturbing the native conformation.

Tricyclic cytosine (tC) is a fluorescent analogue of cytosine that has garnered significant attention due to its favorable photophysical properties and minimal structural impact on oligonucleotide duplexes. Understanding the precise structural and thermodynamic effects of tC incorporation is crucial for its effective application in research and diagnostics.

Structural Impact of tC Incorporation

The incorporation of tC into oligonucleotide duplexes has been shown to cause minimal perturbation to the overall helical structure. Extensive studies using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have demonstrated that DNA duplexes containing tC retain the canonical B-form conformation.[1] Similarly, when incorporated into DNA-RNA hybrids, the duplexes adopt a conformation that is characteristic of A-form helices.

The three-ring structure of tC is believed to enhance stacking interactions within the duplex, which can contribute to a slight increase in thermal stability.[1] This is in contrast to many other fluorescent base analogues that often destabilize the duplex.

Quantitative Data: Thermodynamic Stability

The thermodynamic stability of oligonucleotide duplexes is a critical parameter in their design and application. The incorporation of modified nucleobases can significantly alter the melting temperature (Tm) and other thermodynamic properties. The following tables summarize the quantitative effects of incorporating a tricyclic cytosine analogue on duplex stability.

Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing a Single Tricyclic Nucleoside Modification

| Oligonucleotide Sequence (5'-3') | Complement | Modification Position | Tm (°C) | ΔTm per modification (°C) |

| GAG TTA CTT GAG | CTC AAT GAA CTC | None (Reference) | 48.9 | - |

| GAG Ttc A CTT GAG | CTC AAT GAA CTC | 4 | 50.3 | +1.4 |

| GAG TTA Ctc T GAG | CTC AAT GAA CTC | 7 | 51.4 | +2.5 |

Data adapted from a study on tricyclo-DNA (tc-DNA), a closely related analogue of tC. Conditions: 2 µM oligonucleotide in 10 mM NaH2PO4, 150 mM NaCl, pH 7.0.[2]

Table 2: Melting Temperatures (Tm) of DNA/RNA Hybrid Duplexes Containing Tricyclic Nucleoside Modifications

| DNA Oligonucleotide Sequence (5'-3') | RNA Complement (5'-3') | Modification(s) | Tm (°C) | ΔTm per modification (°C) | | :--- | :--- | :--- | :--- | | GAG TTA CTT GAG | GAG UUC AAU GAG | None (Reference) | 54.3 | - | | GAG Ttc A CTT GAG | GAG UUC AAU GAG | Single | 58.3 | +4.0 | | GAG tc TA Ctc T GAG | GAG UUC AAU GAG | Discontinuous | 61.7 | +3.7 | | GAG Ttc tc C Ttc GAG | GAG UUC AAU GAG | Continuous | 64.2 | +3.3 |

Data adapted from a study on tricyclo-DNA (tc-DNA). Conditions: 2 µM oligonucleotide in 10 mM NaH2PO4, 150 mM NaCl, pH 7.0.[2]

Table 3: Thermodynamic Parameters for Duplex Formation

Experimental Protocols

Oligonucleotide Synthesis and Purification

Protocol: Automated Phosphoramidite (B1245037) Synthesis of tC-Containing Oligonucleotides

-

Synthesizer Setup: Utilize a standard automated DNA/RNA synthesizer.

-

Reagents: Use standard DNA or RNA phosphoramidites for natural bases. For tC incorporation, use the corresponding tC-phosphoramidite. Ensure all reagents (activator, capping reagents, oxidizing solution, deblocking solution, and acetonitrile) are fresh and anhydrous.

-

Synthesis Cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

Coupling: Activation of the phosphoramidite (natural base or tC) with an activator (e.g., 5-ethylthiotetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).

-

-

Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone using concentrated aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia.

-

Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). Desalt the purified oligonucleotide using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography.

UV-Melting Temperature (Tm) Analysis

Protocol: Determination of Duplex Thermal Stability

-

Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare a series of dilutions with known concentrations.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute).

-

Monitor the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.

-

Circular Dichroism (CD) Spectroscopy

Protocol: Analysis of Oligonucleotide Conformation

-

Sample Preparation: Prepare the annealed duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Spectropolarimeter Setup: Use a circular dichroism spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the oligonucleotide sample over a wavelength range of approximately 200-320 nm at a controlled temperature (e.g., 25°C).

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

The resulting spectrum provides information about the helical conformation. A positive band around 270-280 nm and a negative band around 240-250 nm are characteristic of B-form DNA. A-form helices typically show a strong positive band around 260 nm and a negative band around 210 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: High-Resolution Structural Analysis

-

Sample Preparation: Prepare a highly concentrated and pure sample of the tC-containing oligonucleotide duplex in a suitable NMR buffer (e.g., containing 90% H₂O/10% D₂O or 100% D₂O).

-

NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

-

1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To assign protons within the same sugar spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-³¹P Correlation Spectra: To probe the backbone conformation.

-

-

Data Analysis:

-

Resonance Assignment: Assign all the proton, carbon, and phosphorus resonances to their respective atoms in the oligonucleotide sequence.

-

Structural Restraint Generation: Derive distance restraints from NOESY cross-peak intensities and dihedral angle restraints from scalar coupling constants.

-

Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of 3D structures consistent with the NMR data.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of tC-modified oligonucleotides.

Caption: Automated phosphoramidite synthesis workflow for tC-oligonucleotides.

Caption: Experimental workflow for the structural analysis of tC-oligonucleotides.

Caption: Logical relationships between tC incorporation and its functional implications.

Conclusion

The incorporation of tricyclic cytosine into oligonucleotides offers a powerful strategy for introducing fluorescence with minimal disruption to the native nucleic acid structure. The available data indicate that tC maintains the canonical B-form of DNA and can even confer a slight increase in thermal stability, likely due to enhanced base stacking interactions. The detailed experimental protocols and workflows presented in this guide provide a practical framework for researchers to utilize tC effectively in their studies of nucleic acid structure, dynamics, and interactions. Further detailed thermodynamic characterization will continue to refine our understanding and expand the applications of this valuable molecular tool.

References

A Technical Guide to the Photophysical Characteristics of the Tricyclic Cytosine Family

For Researchers, Scientists, and Drug Development Professionals

The family of tricyclic cytosine analogues, including tC, tCO, and their derivatives, has emerged as a class of exceptional fluorescent nucleobase analogues.[1][2] These molecules serve as powerful tools in biophysical studies, diagnostics, and drug development due to their unique photophysical properties, most notably their high fluorescence quantum yields that are largely retained within DNA and RNA structures.[1][3][4] This technical guide provides a comprehensive overview of the core photophysical characteristics of these remarkable compounds, detailed experimental protocols for their characterization, and a summary of their applications.

Core Photophysical Properties

The tricyclic cytosine analogues are prized for their brightness and sensitivity to the local microenvironment.[2][4] Unlike many other fluorescent nucleobase analogues that suffer from significant quenching when incorporated into nucleic acid duplexes, tC and tCO maintain high quantum yields, making them ideal probes for studying nucleic acid structure, dynamics, and interactions.[1][5]

Solvatochromism

Several functionalized tricyclic cytosine analogues exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[2] This property makes them valuable as reporters on the local environment within a nucleic acid structure or at a protein-nucleic acid interface.[2]

Förster Resonance Energy Transfer (FRET) Applications

The favorable spectral properties of the tricyclic cytosine family, particularly the high quantum yields of tC and tCO, make them excellent donors in Förster Resonance Energy Transfer (FRET) experiments.[6] The development of a non-fluorescent nitro-substituted analogue, tCnitro, as a FRET acceptor has enabled the creation of the first all-nucleobase FRET pair.[6][7] This allows for precise distance measurements within nucleic acid structures.[6]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for selected members of the tricyclic cytosine family.

Table 1: Photophysical Properties of Tricyclic Cytosine (tC) Analogues in Different Environments

| Analogue | Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Reference(s) |

| tC | ssDNA | ~395 | ~505 | ~9,000 | 0.17 - 0.24 | [1] |

| tC | dsDNA | ~395 | ~505 | ~9,000 | 0.16 - 0.21 | [1] |

| (7-Cl)tC | 1X PBS | 398 | 503 | 11,200 | 0.21 | [2] |

| (7-Cl)tC | 1,4-Dioxane | 390 | 474 | 12,100 | 0.38 | [2] |

| (8-OMe)tC | 1X PBS | 408 | 528 | 6,500 | 0.05 | [2] |

| (8-OMe)tC | 1,4-Dioxane | 392 | 471 | 10,100 | 0.49 | [2] |

Table 2: Photophysical Properties of Tricyclic Oxocytosine (tCO) Analogues in Different Environments

| Analogue | Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Reference(s) |

| tCO | dsDNA | ~365 | ~460-470 | ~9,000 | 0.17 - 0.27 | [1] |

| (7-Cl)tCO | 1X PBS | 370 | 465 | 13,300 | 0.24 | [2] |

| (7-Cl)tCO | 1,4-Dioxane | 362 | 438 | 13,800 | 0.33 | [2] |

| (8-Cl)tCO | 1X PBS | 374 | 474 | 10,700 | 0.22 | [2] |

| (8-Cl)tCO | 1,4-Dioxane | 365 | 441 | 12,200 | 0.37 | [2] |

Experimental Protocols

Accurate characterization of the photophysical properties of tricyclic cytosine analogues is crucial for their effective application. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a tricyclic cytosine analogue relative to a known standard.[8][9]

1. Materials and Instruments:

- UV-Vis Spectrophotometer

- Spectrofluorometer with a corrected emission spectrum function

- 1 cm path length quartz cuvettes

- Volumetric flasks and pipettes

- Spectroscopic grade solvent

- Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)

- Sample of the tricyclic cytosine analogue

2. Procedure:

- Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

- Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.

- Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

- Determine the gradient (slope) of the linear fit for both plots. The plots should be linear and pass through the origin.

- Calculate the quantum yield of the sample (ΦX) using the following equation:

Protocol 2: Time-Resolved Fluorescence Spectroscopy using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the measurement of fluorescence lifetimes using the TCSPC technique.[10][11][12]

1. Instruments:

- Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with a high repetition rate.

- Sample holder and optics for fluorescence collection.

- Monochromator or bandpass filter to select the emission wavelength.

- Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

- TCSPC electronics module.

- Computer with data acquisition and analysis software.

2. Procedure:

- Prepare a dilute solution of the tricyclic cytosine analogue to ensure single photon counting statistics.

- Set the excitation wavelength of the pulsed laser to match the absorption maximum of the sample.

- Direct the fluorescence emission through the monochromator or filter to the detector.

- The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of a single emitted photon (stop signal).[12]

- A histogram of these time delays is constructed over many excitation-emission cycles, representing the fluorescence decay profile.[10]

- Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent colloidal solution (e.g., Ludox) into the detector.

- Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The fitting provides the fluorescence lifetime(s) (τ) and their relative amplitudes.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a novel tricyclic cytosine analogue.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 11. becker-hickl.com [becker-hickl.com]

- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

The Dawn of a New Light: Early Research and Development of Tricyclic Cytosine Probes

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biophysical studies and biotechnology, fluorescent nucleoside analogues serve as indispensable tools for interrogating the intricate structures, dynamics, and interactions of nucleic acids.[1][2] For decades, the field was dominated by probes that, while useful, often suffered from significant drawbacks such as structural perturbation of the native DNA or RNA helix or a fluorescence quantum yield that was highly sensitive to the local microenvironment, often leading to quenching.[3][4] The advent of tricyclic cytosine analogues marked a paradigm shift, offering a class of fluorescent probes that are minimally perturbing to the B-form of DNA and exhibit remarkable photophysical stability, particularly the 1,3-diaza-2-oxophenothiazine (tC) and its oxo-homologue, 1,3-diaza-2-oxophenoxazine (B1259096) (tCO).[5][6][7] These probes maintain their fluorescence within the stacked environment of a DNA duplex, making them exceptionally bright reporters for a variety of applications.[1][7][8] This technical guide delves into the foundational research and development of these pioneering probes, detailing their synthesis, photophysical characteristics, and the experimental protocols that underpin their use.

Synthesis of Tricyclic Cytosine Analogues

The development of a reliable synthetic pathway was crucial for the widespread adoption of tricyclic cytosine probes. Early methods were refined to improve yields and tolerate a wider range of functional groups, enabling the creation of a family of analogues with diverse properties.[1][5] The total synthesis of the tC phosphoramidite, the standard monomer form for solid-phase DNA synthesis, is a multi-step process that takes approximately 8 days to complete.[9]

General Synthetic Workflow

An improved synthetic route for tCO analogues begins with 3′,5′-di-O-acetyl-5-bromo-2′-deoxyuridine. The key steps involve the activation of the O4 position, followed by an SNAr reaction with a substituted 2-aminophenol (B121084) and subsequent ring closure. This refined methodology proved more tolerant to both electron-donating and electron-withdrawing groups on the phenoxazine (B87303) ring system.[1]

Photophysical Properties of Early Tricyclic Cytosine Probes

A defining feature of the tC family of probes is their high fluorescence quantum yield, which remains largely unquenched when incorporated into both single- and double-stranded DNA.[10][11] This environmental insensitivity is a significant advantage over earlier probes like 2-aminopurine.[3][4] The family includes the highly fluorescent tC and tCO, and the non-fluorescent FRET-acceptor, tCnitro.[3][12]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of the parent tricyclic cytosine nucleosides, tC and tCO, providing a basis for comparison.

| Property | tC | tCO | Notes |

| Chemical Structure | Phenothiazine-derived | Phenoxazine-derived | The central ring contains a sulfur atom in tC and an oxygen atom in tCO.[12] |

| Excitation Max (λex) | ~395 nm[3] | ~365 nm[3] | |

| Emission Max (λem) | ~505 nm[3] | ~460 nm[3] | |

| Molar Absorptivity (ε) | ~9,000 M-1cm-1[3] | ~9,000 M-1cm-1[12] | With a similar molar absorptivity, the brightness of tCO is nearly double that of tC due to its higher quantum yield.[3] |

| Quantum Yield (Φf) in ssDNA | 0.17–0.24[10][11] | ~0.30 (in H2O)[12] | The quantum yield of tC is virtually insensitive to its immediate surroundings in both single- and double-stranded DNA.[3][10][11] |

| Quantum Yield (Φf) in dsDNA | 0.16–0.21[3][10][11] | 0.17–0.27[3] | The quantum yield of tCO decreases slightly in dsDNA compared to water but remains very high, making it one of the brightest known fluorescent nucleobase analogues inside a DNA duplex.[3][12] |

| Fluorescence Lifetime (τ) in ssDNA | ~5.7 ns[3][10] | - | The fluorescence decays for tC are mono-exponential, which is advantageous for anisotropy measurements and suggests a well-defined orientation within the DNA helix.[10][11][12] |

| Fluorescence Lifetime (τ) in dsDNA | ~6.3 ns[3][10] | ~4.1 ns[3] | The lifetimes are well-suited for fluorescence anisotropy measurements of oligonucleotides and their complexes.[10] |

| Structural Impact | Increases Tm by ~3 °C; minimal perturbation to B-form DNA.[3] | Increases Tm by ~3 °C; minimal perturbation to B-form DNA.[3] | Both analogues base-pair selectively with guanine (B1146940) and stabilize the DNA duplex compared to natural cytosine.[12] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The determination of fluorescence quantum yields (Φf) for the novel tricyclic cytosine analogues was typically performed using a comparative method.[1] This protocol involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol: Comparative Quantum Yield Determination

-

Standard Preparation: Prepare a solution of a fluorescence standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (accepted Φf = 0.54), with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.[1]

-

Sample Preparation: Prepare solutions of the tricyclic cytosine analogue in the desired solvent (e.g., 1X PBS buffer, 1,4-dioxane) across a similar absorbance range as the standard.

-

Absorbance Measurement: Record the absorbance spectra for both the standard and sample solutions. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of the standard and the sample. The excitation wavelength should be the same for both.

-

Data Integration: Calculate the integrated area under the emission peak for both the standard and the sample.

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'std' refers to the standard and 'sample' refers to the compound being tested.[13]

-

Determination of Fluorescence Lifetime

Fluorescence lifetimes are critical for applications like FRET and fluorescence anisotropy. Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for these measurements.[10]

Protocol: Fluorescence Lifetime Measurement by TCSPC

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a pulsed diode laser with an appropriate center wavelength, such as 370 nm for tC) and a sensitive single-photon detector.[10]

-

Sample Preparation: Prepare the oligonucleotide sample containing the tricyclic cytosine probe in a suitable buffer solution.

-

Excitation: Excite the sample with the pulsed laser. The repetition rate of the laser should be set to allow for the full decay of the fluorescence before the next pulse arrives.

-

Photon Counting: The detector measures the arrival time of individual emitted photons relative to the excitation pulse. This data is collected over many cycles to build a histogram of photon arrival times.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution to account for the temporal spread of the instrumentation.

-

Data Analysis: The resulting fluorescence decay curve is deconvoluted with the IRF and fitted to an exponential decay model (single, double, etc.) to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).[14]

Applications in Probing Nucleic Acid Structure and Dynamics

The unique properties of tC and tCO make them ideal probes for sophisticated biophysical techniques, particularly Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy.

FRET-Based Distance Measurements

The development of tCnitro as a non-fluorescent acceptor for the donor tCO (or tC) represented a major breakthrough, creating the first-ever nucleobase FRET pair.[3] This allows for precise distance measurements within the nucleic acid structure itself, over more than one turn of the DNA helix.[3] The stable quantum yield and well-defined orientation of the donor are critical for accurate determination of the Förster distance (R0), which in turn enables precise distance calculations.[3]

Probing DNA-Protein Interactions

Tricyclic cytosine probes have been successfully used to study the intricate mechanisms of DNA-processing enzymes. For instance, the 5'-triphosphates of tC and tCO can be efficiently incorporated into DNA by enzymes like the Klenow fragment of DNA polymerase.[2] This allows for real-time monitoring of conformational changes in the polymerase-DNA complex during nucleotide binding and incorporation, providing valuable insights into the fidelity and mechanism of DNA replication.[2]

Conclusion

The early research and development of tricyclic cytosine probes, particularly tC and tCO, represented a significant leap forward in the field of nucleic acid research. Their novel design successfully addressed the long-standing challenges of structural perturbation and environmental sensitivity that plagued previous generations of fluorescent base analogues. By providing bright, stable, and structurally integrated reporters, these probes unlocked new possibilities for studying the structure, dynamics, and enzymatic processing of DNA and RNA with unprecedented detail. The foundational work on their synthesis, photophysical characterization, and application has paved the way for a continually expanding toolkit of fluorescent probes that are essential for modern molecular biology and drug discovery.

References

- 1. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 5. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applications [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and use of tricyclic fluorescent nucleic acid base analogues [research.chalmers.se]

- 9. Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. clf.stfc.ac.uk [clf.stfc.ac.uk]

An In-depth Technical Guide to the Chemical Structure and Synthesis of tC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and application of tC phosphoramidite (B1245037), a fluorescent cytosine analogue crucial for the synthesis of modified oligonucleotides used in research and drug development.

Chemical Structure of tC Phosphoramidite

The tC phosphoramidite is a chemically modified nucleoside phosphoramidite. The "tC" designation refers to the fluorescent base, 1,3-diaza-2-oxophenothiazine, which is a tricyclic cytosine analogue. This fluorescent base is attached to a 2'-deoxyribose sugar moiety. For incorporation into oligonucleotides, the 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to form the reactive phosphoramidite.

For RNA synthesis applications, a similar structure is used, with the key difference being the presence of a hydroxyl group at the 2' position of the ribose sugar. This 2'-hydroxyl group is protected with a 1,1-dioxo-λ6-thiomorpholine-4-carbothioate (TC) group to prevent unwanted side reactions during oligonucleotide synthesis.

Below is a diagram illustrating the general chemical structure of a deoxy-tC phosphoramidite.

Caption: Chemical structure of deoxy-tC phosphoramidite.

Synthesis of tC Phosphoramidite

The synthesis of tC phosphoramidite is a multi-step process that begins with the synthesis of the tC nucleobase, followed by glycosylation, protection of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.

Synthesis Pathway

The following diagram outlines the key steps in the synthesis of tC phosphoramidite.

Caption: Synthesis pathway of tC phosphoramidite.

Quantitative Data

The following table summarizes the reported yields for each step of the tC phosphoramidite synthesis.[1]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| a | Glycosylation | i) 1.1 eq. NaH in DMF, RTii) 1.1 eq. 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, 2 h, RT | - |

| b | Deprotection | 1 eq. NaOMe in methanol (B129727), RT | 14 (from starting material) |

| c | 5'-O-DMT Protection | 1.1 eq. 4,4′-dimethoxytrityl chloride in pyridine, 2 h, RT | 70 |

| d | Phosphitylation | 1.5 eq. 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, 2.5 eq. diisopropylethylamine in anhydrous tetrahydrofuran (B95107), 30 min, RT | 94 |

Experimental Protocols

Synthesis of 5'-DMT-tC-deoxycytidine-3'-CE Phosphoramidite[1]

Step a & b: Synthesis of tC Deoxynucleoside

-

To a solution of 1,3-diaza-2-oxophenoxazine in DMF, add 1.1 equivalents of sodium hydride (NaH) at room temperature (RT).

-

After stirring, add 1.1 equivalents of 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride and stir for 2 hours at RT.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the protected tC nucleoside.

-

Dissolve the protected nucleoside in methanol and add 1 equivalent of sodium methoxide (B1231860) (NaOMe).

-

Stir the reaction at RT and monitor by TLC.

-

Upon completion, neutralize the reaction and purify the product by column chromatography to yield the tC deoxynucleoside.

Step c: 5'-O-DMT Protection of tC Deoxynucleoside

-

Dissolve the tC deoxynucleoside in pyridine.

-

Add 1.1 equivalents of 4,4′-dimethoxytrityl chloride (DMTr-Cl) and stir the reaction for 2 hours at RT.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the 5'-DMT-tC deoxynucleoside.

Step d: Phosphitylation of 5'-DMT-tC Deoxynucleoside

-

Dissolve the 5'-DMT-tC deoxynucleoside in anhydrous tetrahydrofuran (THF).

-

Add 2.5 equivalents of diisopropylethylamine (DIPEA).

-

Add 1.5 equivalents of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and stir the reaction for 30 minutes at RT under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography to yield the final tC phosphoramidite.

Solid-Phase Oligonucleotide Synthesis using tC Phosphoramidite

The incorporation of tC phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

| Parameter | Recommendation |

| Coupling Time | A minimum coupling time of 3 minutes is recommended for 2'-O-TC-protected RNA amidites.[2] For DNA synthesis, a similar or slightly longer time compared to standard phosphoramidites may be optimal. |

| Activator | Standard activators such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) can be used. |

| Concentration | A standard concentration of 0.1 M in anhydrous acetonitrile (B52724) is typically used. |

| Deprotection | Deprotection of the synthesized oligonucleotide can be carried out using standard procedures, such as treatment with aqueous ammonia. |

Applications in Research and Drug Development

tC phosphoramidite is a valuable tool for researchers and drug development professionals due to the fluorescent properties of the tC base.

-

Structural Studies of Nucleic Acids: The fluorescence of tC is sensitive to its local environment, making it a useful probe for studying DNA and RNA conformation, dynamics, and interactions with other molecules.[1]

-

Diagnostic Assays: Oligonucleotides containing tC can be used as fluorescent probes in various diagnostic applications, such as real-time PCR and fluorescence in situ hybridization (FISH).

-

Drug Development: The unique properties of tC can be leveraged in the development of therapeutic oligonucleotides, for example, to monitor their delivery and localization within cells. The incorporation of modified nucleosides like tC can also enhance the therapeutic properties of oligonucleotides.[3]

Conclusion

tC phosphoramidite is a versatile and powerful building block for the synthesis of fluorescently labeled oligonucleotides. Its well-defined chemical structure and established synthesis protocols, coupled with the unique photophysical properties of the tC base, make it an invaluable tool for a wide range of applications in molecular biology, diagnostics, and drug discovery. The detailed information provided in this guide is intended to assist researchers in the successful synthesis and application of tC-modified oligonucleotides.

References

Methodological & Application

Application Notes and Protocols for Tricyclic Cytosine (tC) in FRET Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tricyclic Cytosine (tC) in FRET

Tricyclic cytosine (tC) and its analogs, such as tCO and tCnitro, are powerful fluorescent nucleobase analogs that have emerged as exceptional tools for studying the structure, dynamics, and interactions of nucleic acids using Förster Resonance Energy Transfer (FRET).[1][2] Unlike many traditional fluorescent dyes, tC is incorporated directly into the DNA or RNA sequence as a base analog, providing a minimally perturbative probe with a well-defined position and orientation.[3][4] This unique characteristic allows for more precise FRET measurements and, consequently, more accurate structural and dynamic information.[1][4]

The tC family of nucleobase analogs offers a versatile FRET system. tC and its oxo-homolog, tCO, serve as excellent FRET donors due to their high and stable quantum yields, even within the stacked environment of a nucleic acid duplex.[1][5] A nitro-substituted version, tCnitro, is a non-fluorescent acceptor, making it an ideal FRET partner for tC and tCO.[1][5] The development of the tCO-tCnitro pair represented the first all-nucleobase FRET system, enabling highly detailed studies of nucleic acid conformation.[5]

This document provides detailed application notes and protocols for utilizing tC and its analogs in FRET experiments, covering oligonucleotide synthesis, steady-state and time-resolved FRET measurements, data analysis, and applications in studying biomolecular interactions and drug discovery.

Photophysical Properties of tC and its Analogs

A thorough understanding of the photophysical properties of the tC family is crucial for designing and interpreting FRET experiments. The key parameters are summarized in the table below.

| Property | tC | tCO | tCnitro |

| Role in FRET | Donor | Donor | Acceptor (non-fluorescent) |

| Absorption Max (λabs) | ~395 nm | ~365 nm | ~440 nm |

| Emission Max (λem) | ~505 nm | ~450 nm | Virtually non-fluorescent |

| Quantum Yield (Φ) | ~0.20 (in dsDNA)[5] | ~0.22 (in dsDNA) | - |

| Fluorescence Lifetime (τ) | 5-7 ns (in DNA)[1] | 3-5 ns (in dsDNA)[1] | - |

| Molar Extinction Coefficient (ε) | ~10,000 M-1cm-1 at λabs | ~18,000 M-1cm-1 at λabs | ~12,000 M-1cm-1 at λabs |

Förster Resonance Energy Transfer (FRET) Parameters for tC-based Pairs

The Förster distance (R0) is a critical parameter in FRET experiments, representing the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.

| FRET Pair | Förster Distance (R0) | Reference |

| tCO - tCnitro | 27 Å | [1] |

| tC - Alexa Fluor 555 | ~50-60 Å (estimated) | Donor-acceptor pair used in cited studies[1] |

Experimental Protocols

Oligonucleotide Synthesis and Purification with tC Incorporation

The incorporation of tC into oligonucleotides is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. A key prerequisite is the synthesis of the tC phosphoramidite.

Protocol for Oligonucleotide Synthesis:

-

tC Phosphoramidite Synthesis: The synthesis of tC phosphoramidite is a multi-step organic synthesis process. For a detailed protocol, refer to Sandin et al., Nature Protocols, 2007.[4] The total synthesis of the tC phosphoramidite takes approximately 8 days.[4]

-

Automated DNA/RNA Synthesis:

-

Dissolve the tC phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other phosphoramidites on your synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the position for tC incorporation.

-

Use standard synthesis cycles and reagents for coupling, capping, oxidation, and detritylation. The coupling time for tC phosphoramidite is typically similar to standard phosphoramidites.

-

-

Cleavage and Deprotection:

-

After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) treatment.

-

-

Purification:

-

Purify the crude tC-labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is generally preferred for achieving high purity.

-

Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

-

-

Quantification:

-

Determine the concentration of the purified tC-labeled oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm. The molar extinction coefficient of the tC-labeled oligonucleotide can be estimated by summing the extinction coefficients of the individual nucleobases, including that of tC.

-

References

- 1. Conformational dynamics of DNA polymerase probed with a novel fluorescent DNA base analogue [research.chalmers.se]

- 2. DSE-FRET: A new anticancer drug screening assay for DNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Conformational transitions in DNA polymerase I revealed by single-molecule FRET. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fluorescence Anisotropy Assays Using Tricyclic Cytosine (tC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence anisotropy is a powerful technique for studying molecular interactions, binding events, and conformational changes in real-time. This method relies on the measurement of the rotational diffusion of a fluorescently labeled molecule. When a small fluorescent molecule binds to a larger molecule, its rotational motion is slowed, leading to an increase in the measured fluorescence anisotropy. The tricyclic cytosine analogue, tC, is a fluorescent nucleobase that serves as an exceptional probe for these studies, particularly in nucleic acid systems.[1][2] Its unique photophysical properties, including a high fluorescence quantum yield that is largely insensitive to its surrounding environment, and minimal perturbation to the native structure of DNA and RNA, make it an ideal tool for fluorescence anisotropy-based assays.[3][4][5]

These application notes provide a comprehensive protocol for utilizing tC in fluorescence anisotropy experiments to investigate biomolecular interactions, catering to researchers in basic science and professionals in drug development.

Principle of Fluorescence Anisotropy with tC

Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence from a sample. When a solution of tC-labeled biomolecules is excited with plane-polarized light, the tC fluorophores that are aligned with the polarization plane will be preferentially excited. The subsequent emission will also be polarized. However, during the interval between absorption and emission (the fluorescence lifetime), the molecules will rotate. The extent of this rotation, and thus the depolarization of the emitted light, depends on the size and shape of the molecule.

-

Small, freely rotating tC-labeled molecules (e.g., a short oligonucleotide) will tumble rapidly, leading to significant depolarization and a low anisotropy value.

-

Large tC-labeled complexes (e.g., the oligonucleotide bound to a protein) will rotate much more slowly, resulting in less depolarization and a high anisotropy value.

By monitoring the change in fluorescence anisotropy, one can quantitatively assess binding affinities, kinetics, and stoichiometry of molecular interactions.

Key Advantages of Using tC in Fluorescence Anisotropy

-

Minimal Structural Perturbation: tC closely mimics the structure of natural cytosine, causing minimal disruption to the overall structure and stability of nucleic acids.[1][3]

-

Environmentally Insensitive Fluorescence: The quantum yield of tC is not significantly quenched by its local environment within single or double-stranded nucleic acids, leading to more reliable and interpretable data.[3][4]

-

Favorable Photophysical Properties: tC possesses a suitable fluorescence lifetime and quantum yield for anisotropy measurements.[4]

Quantitative Data Summary

The following tables summarize the key photophysical properties of tricyclic cytosine (tC) and provide a general guide for expected anisotropy values in a typical binding experiment.

Table 1: Photophysical Properties of Tricyclic Cytosine (tC)

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~385-395 nm | [3][6] |

| Emission Wavelength (λem) | ~505 nm | [3][6][7] |

| Quantum Yield (Φ) in dsDNA | 0.16 - 0.21 | [4] |

| Fluorescence Lifetime (τ) in dsDNA | ~6.3 ns | [4] |

| Molar Extinction Coefficient (ε) | ~4000 M⁻¹cm⁻¹ | [7] |

Table 2: Typical Fluorescence Anisotropy Values

| State | Description | Expected Anisotropy (r) |